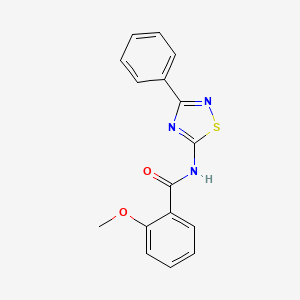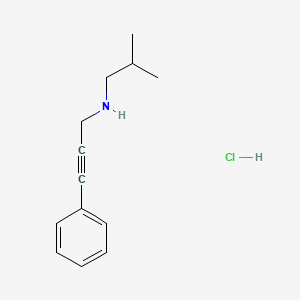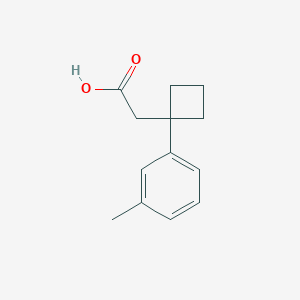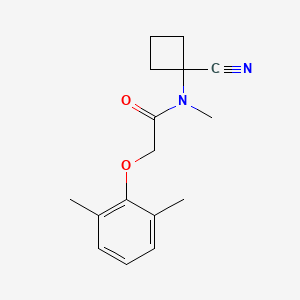
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide”, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is connected with a methoxy group and a benzamide group .
Chemical Reactions Analysis
The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .
科学的研究の応用
Heterocyclic Compounds in Drug Development
Research on heterocyclic compounds like benzothiazoles and thiadiazoles highlights their significance in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for various pharmacological applications, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory activities. Their ability to interact with biological systems through different mechanisms makes them valuable scaffolds for drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).
Organic Optoelectronics
The review of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials for organic optoelectronics reveals their potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The synthetic pathways and computational studies suggest a promising future in optoelectronic applications for these materials (Teck Lip Dexter Tam & Jishan Wu, 2015).
Pharmacological Properties and Applications
Studies on compounds with structures similar to 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide explore their wide-ranging pharmacological properties. For instance, quinazoline derivatives, known for their biological activities, serve as an inspiration for creating potential medicinal agents by introducing bioactive moieties to their nucleus, reflecting the structural and functional versatility of similar compounds (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Advanced Oxidation Processes
The study on advanced oxidation processes (AOPs) for degrading contaminants highlights the importance of understanding the chemical behavior of complex molecules in environmental applications. Although not directly related, this research context underscores the significance of chemical studies in addressing environmental contamination and the potential for similar compounds to be studied in this regard (Qutob, Hussein, Alamry, & Rafatullah, 2022).
将来の方向性
The future directions for research on “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” and similar compounds could involve further exploration of their potential as antitumor agents . Additionally, more studies could be conducted to better understand their mechanism of action and to optimize their synthesis process .
特性
IUPAC Name |
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)15(20)18-16-17-14(19-22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNWBJIDJFQIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)
![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)


![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)

![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)


![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)
